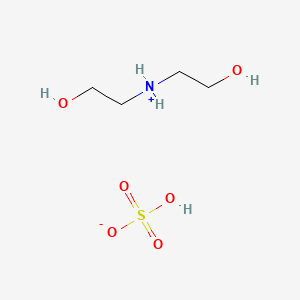
Sparteine camsilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sparteine camsilate is a derivative of sparteine, a naturally occurring quinolizidine alkaloid extracted from plants such as Cytisus scoparius and Lupinus mutabilis. Sparteine is known for its pharmacological properties, including its use as a class 1a antiarrhythmic agent and sodium channel blocker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sparteine camsilate typically involves the extraction of sparteine from natural sources followed by its chemical modification. One common method involves the reaction of sparteine with camsilic acid under controlled conditions to form the camsilate salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of sparteine from plant sources, followed by its conversion to the camsilate form. This process may involve multiple purification steps to ensure the purity and quality of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the industrial production process .
化学反応の分析
Types of Reactions
Sparteine camsilate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium
特性
CAS番号 |
97552-58-4 |
|---|---|
分子式 |
C25H42N2O4S |
分子量 |
466.7 g/mol |
IUPAC名 |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;/m0./s1 |
InChIキー |
BIHFTRXRGOBWJK-UMEYXWOPSA-N |
異性体SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


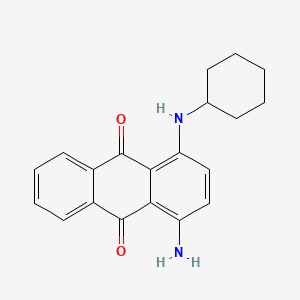


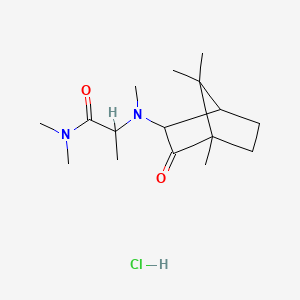
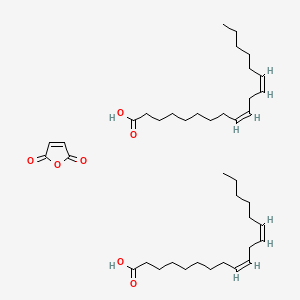
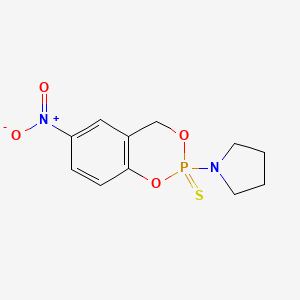
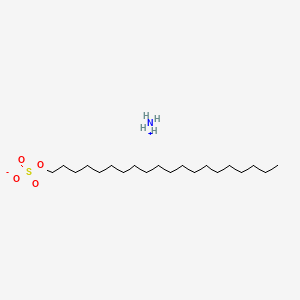
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
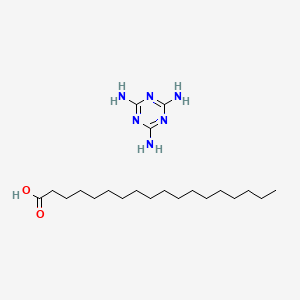
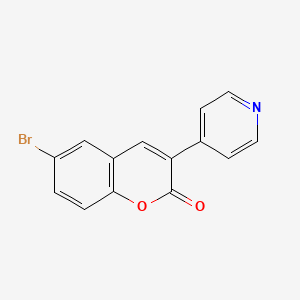
![[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B13777371.png)
